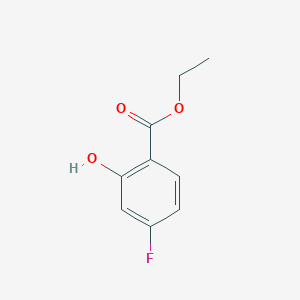

Ethyl 4-fluoro-2-hydroxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. wikipedia.orgbritannica.com Ethyl benzoate, for instance, is formed from benzoic acid and ethanol and is known for its characteristic fruity odor. wikipedia.orgfiveable.me These esters are common in nature, contributing to the fragrances of fruits and flowers. britannica.com

Chemically, benzoate esters are characterized by the ester functional group (-COO-), which makes them susceptible to reactions like hydrolysis—cleavage back into the parent carboxylic acid and alcohol—and transesterification, where the alcohol component of the ester is exchanged. fiveable.melibretexts.org These reactions make them useful intermediates in organic synthesis. fiveable.me

Ethyl 4-fluoro-2-hydroxybenzoate is a member of this family, but with the addition of fluorine and hydroxyl substituents on the aromatic ring. These modifications significantly alter its electronic properties and reactivity compared to a simple benzoate ester like ethyl benzoate.

Significance of Fluorine and Hydroxyl Substituents in Aromatic Systems

The presence and position of fluorine and hydroxyl groups on the aromatic ring of this compound are crucial to its chemical character.

The fluorine atom, being the most electronegative element, has a profound impact on the molecule. numberanalytics.comtandfonline.com Its strong electron-withdrawing inductive effect can decrease the electron density of the aromatic ring, which can influence the molecule's reactivity. numberanalytics.comresearchgate.net This modification can also enhance metabolic stability by blocking sites on the molecule that are susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.gov The introduction of fluorine can also alter physical properties and improve the binding affinity of a molecule to biological targets without significantly increasing its size, a strategy often used in medicinal chemistry. tandfonline.com

The hydroxyl (-OH) group also significantly influences the aromatic system. It is an electron-donating group through resonance, increasing the electron density at the ortho and para positions of the ring. quora.com This "activating" effect makes the ring more reactive towards electrophilic substitution at these positions. quora.com Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for molecular interactions, such as binding to a receptor's active site. nih.govnih.gov The introduction of a hydroxyl group can also increase the water solubility of a compound. nih.gov

The combined presence of the electron-withdrawing fluorine and the electron-donating hydroxyl group creates a unique electronic environment on the benzene (B151609) ring, influencing its reactivity and making it a versatile chemical intermediate.

Overview of Academic Research Trajectories for Fluorinated Hydroxybenzoates

Fluorinated aromatic compounds, including fluorinated hydroxybenzoates, are subjects of significant academic and industrial research. numberanalytics.comresearchgate.net Their unique properties make them valuable in several fields.

In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the efficacy of drug candidates. tandfonline.comnih.gov Fluorinated compounds often exhibit improved metabolic stability and better membrane permeation. tandfonline.com Consequently, fluorinated hydroxybenzoates are often used as key intermediates in the synthesis of complex pharmaceutical compounds, including anti-inflammatory agents, analgesics, and antibacterials. researchgate.net

In materials science, the inclusion of fluorine in aromatic structures can lead to materials with high thermal stability and chemical resistance. nih.gov This makes fluorinated compounds, and by extension intermediates like fluorinated hydroxybenzoates, of interest for the development of high-performance polymers and liquid crystals. researchgate.netnih.gov

Research also focuses on the development of new synthetic methods to access aromatic molecules containing carbon-fluorine bonds, indicating a sustained interest in this class of compounds. researchgate.net The analysis of fluorinated compounds is also an active area of research, with techniques being developed to effectively monitor and identify novel fluorinated molecules in various matrices. bohrium.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 1737-21-9 | sigmaaldrich.com |

| Molecular Formula | C₉H₉FO₃ | sigmaaldrich.com |

| Molecular Weight | 184.16 g/mol | - |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 242.581°C at 760 mmHg | chem960.com |

| Density | 1.257 g/cm³ | chem960.com |

| Flash Point | 100.51°C | chem960.com |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 3 | chem960.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJTQFUPJOBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625992 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-21-9 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Ethyl 4 Fluoro 2 Hydroxybenzoate

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of ethyl 4-fluoro-2-hydroxybenzoate is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and moderately deactivated by the electron-withdrawing fluorine atom and ethyl carboxylate group. The directing effects of these substituents determine the position of incoming electrophiles.

The hydroxyl group is a strong activating group and an ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. The ethyl carboxylate group is a deactivating group and a meta-director. The positions ortho to the powerfully activating hydroxyl group (C3 and C5) are the most nucleophilic and therefore the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nitration: The introduction of a nitro group onto the aromatic ring typically occurs at the positions activated by the hydroxyl group. The reaction is generally carried out using nitrating agents like nitric acid in the presence of sulfuric acid. Due to the strong activation by the hydroxyl group, the reaction is expected to be regioselective, favoring substitution at the C3 or C5 position.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) is also directed by the activating hydroxyl group to the ortho and para positions.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring. The substitution pattern is again dictated by the directing effects of the existing substituents, with a preference for the positions activated by the hydroxyl group. A patent describing the Friedel-Crafts acylation of m-fluorotoluene, a related compound, shows the formation of both ortho and para isomers, highlighting the directing influence of the fluorine atom. organic-chemistry.org

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-fluoro-2-hydroxy-3-nitrobenzoate and/or Ethyl 4-fluoro-2-hydroxy-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-fluoro-2-hydroxybenzoate and/or Ethyl 5-bromo-4-fluoro-2-hydroxybenzoate |

| Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-4-fluoro-2-hydroxybenzoate and/or Ethyl 5-acyl-4-fluoro-2-hydroxybenzoate |

Nucleophilic Substitution Reactions at the Ester Moiety

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

One important example is the reaction with amines to form amides. For instance, reaction with ammonia (B1221849) would yield 4-fluoro-2-hydroxybenzamide. Similarly, primary and secondary amines can be used to generate the corresponding N-substituted amides. The synthesis of 4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide from 4-fluorobenzoyl chloride and 4-hydroxyphenethylamine is an example of such a transformation on a related acyl halide. patsnap.com

Hydroxyl Group Functionalization and Transformations

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of a wide range of analogs.

O-Alkylation (Ether Synthesis): The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The use of phase-transfer catalysts can improve the efficiency of this reaction. chemrxiv.org Solid superacid catalysts like sulfated tin oxide have also been shown to be effective for O-alkylation of similar hydroxy-aromatic compounds. orgsyn.orgnih.gov

O-Acylation (Ester Synthesis): The hydroxyl group can be acylated to form a second ester functionality. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-hydroxybenzoic acid, under either acidic or basic conditions. chemicalbook.comrsc.org

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. The resulting carboxylate is then protonated in a separate workup step to yield the carboxylic acid. Studies on the hydrolysis of similar esters, like ethylparaben (B1671687) (ethyl 4-hydroxybenzoate), show that these reactions are generally facile. google.com The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. chemicalbook.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield mthis compound. The use of catalysts like zinc clusters or N-heterocyclic carbenes can facilitate this transformation under mild conditions. organic-chemistry.org

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-Fluoro-2-hydroxybenzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 4-Fluoro-2-hydroxybenzoic acid |

| Transesterification | R'OH, H⁺ or base catalyst | This compound |

Chemo- and Regioselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when using a mild base for O-alkylation of the hydroxyl group, the ester functionality typically remains intact. Conversely, strong basic conditions could lead to the hydrolysis of the ester. In electrophilic aromatic substitution, the reaction occurs on the activated aromatic ring rather than at the ester or hydroxyl group.

Regioselectivity pertains to the specific position at which a reaction occurs.

Electrophilic Aromatic Substitution: As discussed, the hydroxyl group is the dominant directing group, leading to substitution primarily at the C3 and C5 positions. The fluorine atom also directs ortho and para, reinforcing the directing effect towards the C3 position (ortho to both hydroxyl and fluorine). The C5 position is also activated by the hydroxyl group. The meta-directing effect of the ester group is weaker and generally overridden by the powerful activating hydroxyl group. Studies on the nitration of phenols have shown that the regioselectivity can be influenced by the choice of nitrating agent and reaction conditions. researchgate.netucla.edunih.govlibretexts.orgnih.gov

Reactions involving the hydroxyl and ester groups: These reactions are generally site-specific, with nucleophiles attacking the ester carbonyl and electrophiles reacting at the hydroxyl oxygen.

By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize each of the reactive sites on the this compound molecule, enabling the synthesis of a diverse library of derivatives.

Spectroscopic and Structural Characterization of Ethyl 4 Fluoro 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 4-fluoro-2-hydroxybenzoate is anticipated to display distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH3) protons, due to coupling with the methylene protons.

The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The presence of the fluorine atom and the hydroxyl and ester groups will influence their chemical shifts and give rise to complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton ortho to the hydroxyl group is expected to be the most deshielded.

A summary of predicted ¹H NMR spectral data is presented in Table 1.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.3-1.4 | Triplet | ~7.1 |

| -CH₂- | ~4.3-4.4 | Quartet | ~7.1 |

| Aromatic H | ~6.5-7.8 | Multiplet | - |

| -OH | Variable | Singlet (broad) | - |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected. The carbonyl carbon of the ester group will appear at a significantly downfield chemical shift. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

A table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14 |

| -CH₂- | ~61 |

| C-1 (C-COOEt) | ~110 (d) |

| C-2 (C-OH) | ~160 (d) |

| C-3 | ~105 (d) |

| C-4 (C-F) | ~165 (d) |

| C-5 | ~108 (d) |

| C-6 | ~132 |

| C=O | ~170 |

(d) indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectral Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the neighboring aromatic protons, providing additional structural confirmation. For similar compounds like 4-fluorobenzaldehyde, the ¹⁹F NMR signal appears around -102.4 ppm. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group, as well as the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the ethyl group and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the ethyl group and the carboxyl carbon, and for confirming the substitution pattern on the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the ester group will give rise to a strong, sharp peak around 1720-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl group will appear just below 3000 cm⁻¹. The C-F stretching vibration typically appears in the region of 1250-1020 cm⁻¹. Finally, C-O stretching vibrations of the ester and phenol (B47542) groups will be observed in the 1300-1000 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Phenolic) | 3400-3200 (broad) |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

| C=O (Ester) | 1720-1680 (strong) |

| C-F (Aryl Fluoride) | 1250-1020 |

| C-O (Ester/Phenol) | 1300-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. The exact mass of the compound is 184.05400 g/mol . chem960.com

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to the formation of a fluorinated hydroxybenzoyl cation. Another common fragmentation would be the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl ester, followed by the loss of a carboxyl group. The presence of the fluorine atom on the aromatic ring would also influence the fragmentation pattern, potentially leading to characteristic fluorine-containing fragment ions.

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 184 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 139 | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | 156 | McLafferty rearrangement |

| [M - COOCH₂CH₃]⁺ | 111 | Loss of ethyl carboxylate radical |

Vibrational Spectroscopy and Raman Scattering Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" of the functional groups present in a compound.

FT-IR Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light has a different frequency, and the shift in frequency corresponds to the vibrational modes of the molecule.

A combined FT-IR and Raman analysis of this compound would allow for the identification and assignment of its characteristic vibrational frequencies. Key vibrational modes that would be expected are:

O-H Stretching: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, arising from the hydroxyl group. Its position and shape would be indicative of the extent of hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically between 1680-1750 cm⁻¹, corresponding to the carbonyl group of the ester. Its exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region in both FT-IR and Raman spectra.

C-F Stretching: A strong band in the FT-IR spectrum, typically in the range of 1000-1400 cm⁻¹, characteristic of the carbon-fluorine bond.

C-O Stretching: Vibrations of the ester C-O bonds would be expected in the 1000-1300 cm⁻¹ region.

Out-of-Plane Bending: Vibrations corresponding to the bending of C-H bonds out of the plane of the aromatic ring would appear at lower frequencies.

Table 2: Hypothetical Vibrational and Raman Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch (ethyl group) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1500, 1450 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~1200, 1050 | C-O stretch (ester) |

| ~850 | Aromatic C-H out-of-plane bend |

This table is for illustrative purposes only and contains predicted ranges, not experimental data.

Computational and Theoretical Studies on this compound: A Review of Available Research

Our extensive search for scholarly articles and data to populate a detailed analysis as per the requested outline did not yield specific findings for "this compound" in the following areas:

Computational Chemistry and Theoretical Studies on Ethyl 4 Fluoro 2 Hydroxybenzoate

Quantum Chemical Studies of Reaction Mechanisms:No quantum chemical studies investigating the mechanisms of reactions involving Ethyl 4-fluoro-2-hydroxybenzoate were found.

The available information primarily highlights the use of this compound as a precursor or intermediate in the synthesis of more complex molecules, such as potential PET imaging agents. For instance, its synthesis via Fischer esterification of 4-fluoro-2-hydroxybenzoic acid has been described as a step in multi-step synthetic pathways. acs.org

Due to the absence of specific computational and theoretical research on this compound, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables as requested. The scientific community has yet to publish in-depth computational studies that would form the basis for such an article.

Structure Activity Relationship Sar Investigations of Ethyl 4 Fluoro 2 Hydroxybenzoate and Its Analogs

Influence of Fluorine Substitution on Molecular Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. tandfonline.com The fluorine atom in the para-position of Ethyl 4-fluoro-2-hydroxybenzoate significantly influences its molecular interactions.

Binding Affinity and Hydrophobic Interactions: The substitution of a hydrogen atom with a fluorine atom can increase the lipophilicity of the molecule. benthamscience.comingentaconnect.com This enhanced lipophilicity can lead to stronger hydrophobic interactions between the drug molecule and the receptor's binding pocket, potentially increasing binding affinity and potency. benthamscience.comresearchgate.net

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. nih.gov By replacing a hydrogen atom at a metabolically susceptible position with fluorine, the molecule's metabolic stability can be increased. This "metabolic blocking" can lead to a longer biological half-life and improved bioavailability. tandfonline.comnih.gov

Conformational Effects: Due to its small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), fluorine substitution typically causes minimal steric hindrance. tandfonline.combenthamscience.com However, its electronic properties can influence the preferred conformation of the molecule, which can be critical for optimal receptor fit. nih.gov

Role of the Hydroxyl Group in Receptor Binding

The phenolic hydroxyl group at the ortho-position is a key functional group that often plays a pivotal role in receptor recognition and binding affinity. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical anchor for orienting the ligand within a receptor's binding site.

Hydrogen Bonding: The hydroxyl group can form crucial hydrogen bonds with specific amino acid residues in a receptor pocket, such as glutamate, arginine, or histidine. nih.govmdpi.com These interactions are highly directional and contribute significantly to the binding energy and specificity of the ligand-receptor complex. For instance, in estrogen receptors, the phenolic hydroxyl group is known to interact with key residues like Glu353 and Arg394. mdpi.com

Modulation of Acidity: The electronic interplay between the hydroxyl group and the adjacent fluorine atom can modulate the acidity of the phenol (B47542). This change in pKa can influence the ionization state of the hydroxyl group at physiological pH, affecting its ability to form ionic or hydrogen bonds.

Structural Anchor: The hydroxyl group serves as a primary point of interaction, anchoring the molecule in a specific orientation within the binding site. Studies on other phenolic compounds have shown that the removal or methylation of the hydroxyl group often leads to a substantial decrease or complete loss of binding affinity and biological activity, underscoring its importance. nih.gov The presence of an aromatic ring combined with a hydroxyl group is a common feature in compounds that bind to estrogen receptors. mdpi.com

The following table illustrates the importance of the hydroxyl group in the binding of various ligands to their receptors, a principle applicable to this compound.

| Compound | Receptor Target | Role of Hydroxyl Group | Consequence of Modification |

| 4-hydroxytamoxifen | Estrogen Receptor γ (ERRγ) | Forms strong intermolecular interactions, acting as an inverse agonist. nih.gov | Removal or masking would likely abolish binding. |

| Morphine | Opiate Receptor | The phenolic hydroxyl is crucial for binding affinity. nih.gov | 3-deoxymorphine shows substantially decreased binding affinity compared to morphine. nih.gov |

| Bisphenol A (BPA-A) | Estrogen Receptor γ (ERRγ) | Forms hydrogen bonds with Glu275 and Arg316 residues. nih.gov | Analogs without hydroxyl groups show weaker hydrophobic interactions and are more likely to dissociate. nih.gov |

Impact of Ester Moiety on Biological Recognition

The ethyl ester moiety of this compound primarily influences the compound's pharmacokinetic properties, such as absorption, distribution, and metabolism, rather than directly participating in receptor binding in most cases.

Prodrug Potential: Ester groups are frequently incorporated into drug design to create prodrugs. nih.gov The ester can mask the more polar carboxylic acid or phenol, increasing lipophilicity and enhancing the molecule's ability to cross biological membranes. Once absorbed, the ester is often hydrolyzed by esterase enzymes in the plasma or liver to release the active carboxylic acid or phenolic compound. nih.gov

Metabolic Lability: The stability of the ester bond to hydrolysis is a critical factor. The rate of hydrolysis can be influenced by the steric bulk of the alcohol portion of the ester. For example, methyl esters tend to be more stable in plasma than phenyl esters. nih.gov The ethyl group in this compound provides a balance between sufficient stability for absorption and susceptibility to enzymatic cleavage to release the active form.

Solubility and Formulation: The ester group affects the compound's solubility. Converting a carboxylic acid to an ester generally decreases water solubility and increases solubility in lipids, which can be advantageous for formulation and administration.

The hydrolytic stability of the ester is a key determinant of its biological fate and duration of action.

| Ester Type | Relative Hydrolytic Stability (Chemical) | Relative Plasma Metabolic Stability | Key Insight |

| Methyl Benzoate (B1203000) | More Stable | Higher (t½ = 36 min) | Smaller alkyl groups can lead to greater stability in plasma. nih.gov |

| Ethyl Benzoate | ↓ | ↓ | |

| Propyl Benzoate | ↓ | ↓ | |

| Butyl Benzoate | ↓ | ↓ | |

| Phenyl Benzoate | Least Stable (t½ = 11 min) | Lower | The stability of the resulting phenoxide ion accelerates hydrolysis. nih.gov |

This table is based on data from a comparative study of homologous benzoate esters and illustrates general trends. nih.gov

Comparative SAR Studies with Related Fluorinated Benzoate Esters

While direct, extensive SAR studies on a series of this compound analogs are not widely published, we can infer potential relationships by comparing related structures. SAR studies on other fluorinated aromatic compounds demonstrate how systematic structural modifications can fine-tune biological activity. au.dk

A hypothetical comparative SAR study might involve synthesizing and testing analogs where the position of the fluorine atom is varied, the hydroxyl group is moved or replaced, and the ester group is altered.

| Analog of this compound | Structural Modification | Predicted Impact on Activity | Rationale |

| Ethyl 2-hydroxybenzoate | Removal of fluorine | Likely decreased potency/metabolic stability | Fluorine often enhances lipophilicity and blocks metabolism. nih.govbenthamscience.com |

| Ethyl 3-fluoro-2-hydroxybenzoate | Isomeric fluorine position (meta) | Altered binding affinity | Changes in electronic distribution and steric profile affect receptor fit. |

| Ethyl 4-fluoro-2-methoxybenzoate | Methylation of hydroxyl group | Significantly reduced or abolished activity | The free hydroxyl is often essential for hydrogen bonding with the receptor. nih.gov |

| 4-fluoro-2-hydroxybenzoic acid | Hydrolysis of ethyl ester | Potentially the active form; altered pharmacokinetics | The carboxylic acid may be the primary pharmacophore, but it has different cell permeability. nih.gov |

| Mthis compound | Shorter ester chain | Potentially increased metabolic stability in plasma | Smaller alkyl esters can be more resistant to plasma esterases. nih.gov |

Design Principles for Modulating Bioactivity through Structural Modifications

Based on the SAR principles discussed, several design strategies can be employed to modulate the bioactivity of this compound and its analogs. The goal of such modifications is to enhance potency, selectivity, and pharmacokinetic properties. biomedres.us

Optimize Halogen Substitution:

Fluorine Scaffolding: Explore the effects of di- or tri-fluorination on the phenyl ring to further modulate lipophilicity and electronic properties.

Alternative Halogens: Replace fluorine with chlorine or bromine to investigate the impact of larger, more lipophilic, but less electronegative halogens on binding and metabolic stability.

Bioisosteric Replacement of Key Functional Groups:

Hydroxyl Group Bioisosteres: Replace the hydroxyl group with other hydrogen bond donors like an amide (NH2) or a thiol (SH) to probe the specific requirements of the receptor's hydrogen bonding pocket.

Ester Group Isosteres: Replace the ester linkage with more metabolically stable groups like amides or ethers to create analogs with longer half-lives, if rapid hydrolysis is a limiting factor. nih.gov

Structure-Based and Computational Design:

If the 3D structure of the biological target is known, computational docking can be used to predict the binding modes of designed analogs. drugdesign.org

Generative design algorithms can be employed to create novel molecules from scratch that are optimized for desired properties like potency, bioavailability, and synthetic accessibility. neovarsity.org

Fragment-Based Design:

Identify the core fragments responsible for binding (e.g., the fluorinated hydroxyphenyl moiety) and then systematically build upon this core by adding other chemical groups to explore and exploit additional binding interactions within the receptor site. biomedres.us

These design principles, guided by iterative cycles of synthesis and biological testing, provide a rational framework for the development of new analogs with improved therapeutic potential. drugdesign.orgneovarsity.org

Biological Activity and Mechanistic Studies of Ethyl 4 Fluoro 2 Hydroxybenzoate

Enzyme Inhibition and Allosteric Modulation Investigations

Currently, there is a lack of specific studies in the published scientific literature that focus on the direct enzyme inhibition or allosteric modulation properties of Ethyl 4-fluoro-2-hydroxybenzoate. Research has primarily centered on its use as a building block for other compounds. For instance, it was a crucial starting material in the synthesis of a series of molecules designed to target the P2Y12 receptor. acs.orgacs.org While the final compounds in that study did exhibit inhibitory effects on their target, the direct contribution of the this compound fragment to this activity was not individually assessed. acs.org

Protein-Ligand Binding Affinity and Interaction Mechanisms

Detailed experimental studies on the specific protein-ligand binding affinity and interaction mechanisms of this compound are not extensively available. However, its chemical structure suggests the potential for various types of interactions.

Hydrogen Bonding Interactions

The presence of a hydroxyl group and an ester carbonyl group in the structure of this compound suggests its capability to participate in hydrogen bonding. These functional groups can act as both hydrogen bond donors and acceptors, which is a critical feature for interaction with biological macromolecules. smolecule.com

Halogen Bonding Contributions

The fluorine atom on the benzene (B151609) ring introduces the possibility of halogen bonding. This type of non-covalent interaction can enhance binding affinity to specific biological targets. smolecule.com

Cellular Target Identification and Pathway Perturbation Studies

There are no direct studies identifying specific cellular targets or detailing pathway perturbation by this compound itself. Its utility has been demonstrated in the synthesis of ligands for the P2Y12 receptor, a key player in platelet activation and neuroinflammation. acs.orgacs.org The final compounds, derived from this compound, were designed to probe the activity of this receptor in the central nervous system. acs.orgacs.org

Mechanistic Insights into Potential Anti-inflammatory Applications (Preclinical Focus)

While there are no direct preclinical studies on the anti-inflammatory applications of this compound, its use in creating a PET tracer for the P2Y12 receptor provides an indirect link to anti-inflammatory research. acs.orgacs.org The P2Y12 receptor is expressed on microglia, the immune cells of the brain, and is involved in neuroinflammatory processes. acs.orgacs.org Therefore, molecules that interact with this receptor are valuable tools for studying and potentially modulating neuroinflammation. acs.orgacs.org

Mechanistic Insights into Potential Antimicrobial Applications of this compound (Preclinical Focus)

A comprehensive review of scientific literature and preclinical data reveals a significant gap in the understanding of the specific antimicrobial mechanisms of This compound . At present, there are no publicly available studies that specifically investigate the molecular or cellular pathways through which this compound may exert antibacterial or antifungal effects. Research has been conducted on structurally related compounds, but direct mechanistic studies on this compound are lacking.

The parent compound, Ethylparaben (B1671687) (ethyl 4-hydroxybenzoate), which lacks the fluorine substitution at the 4-position, is a well-known antimicrobial preservative. wikipedia.orgatamanchemicals.com Its mode of action is generally understood to involve the disruption of microbial cell membrane integrity and function. atamanchemicals.com This disruption can inhibit the activity of essential enzyme systems within the microbial cell, such as respiratory and transport enzymes, ultimately leading to cell death. atamanchemicals.com The antimicrobial efficacy of parabens like ethylparaben is typically broad-spectrum, affecting a range of molds, yeasts, and bacteria, and is often stable across a wide pH range. atamanchemicals.comnih.gov

It is critical to note, however, that the introduction of a fluorine atom into a molecule can dramatically alter its physicochemical properties and biological activity. nih.gov Fluorine's high electronegativity can affect a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Therefore, the established antimicrobial mechanisms of ethylparaben cannot be directly and reliably extrapolated to its fluorinated analogue, this compound.

While studies on other novel fluorinated compounds have demonstrated potent antimicrobial activities, often through mechanisms like the inhibition of specific bacterial enzymes such as D-alanyl-D-alanine ligase, such specific data for this compound is not available. nih.gov For instance, research on certain fluorobenzoylthiosemicarbazides has pointed to their potential as allosteric inhibitors of this key bacterial enzyme. nih.gov

Applications of Ethyl 4 Fluoro 2 Hydroxybenzoate in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

Ethyl 4-fluoro-2-hydroxybenzoate serves as a key starting material for the synthesis of various heterocyclic compounds, particularly coumarins and chromones, which are privileged scaffolds in medicinal chemistry and material science.

The presence of the hydroxyl group ortho to the ester functionality allows for cyclization reactions to form these bicyclic systems. One of the most common methods for synthesizing coumarins is the Pechmann condensation. nih.govnih.govchem960.comnih.gov This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. In this context, this compound can react with a suitable β-ketoester, such as ethyl acetoacetate, to yield a 7-fluoro-4-methylcoumarin derivative. The reaction is typically catalyzed by strong acids like sulfuric acid, or heterogeneous catalysts like Amberlyst-15. nih.govnih.gov The general mechanism involves initial transesterification followed by intramolecular cyclization and dehydration.

Similarly, chromone (B188151) scaffolds can be accessed from this compound through reactions like the Simon-Awe reaction or the Kostanecki-Robinson reaction. These methods typically involve reaction with a compound containing an active methylene (B1212753) group, followed by cyclization. The fluorine substituent at the 4-position of the final coumarin (B35378) or chromone can significantly influence the molecule's physical and biological properties, including its fluorescence and bioactivity. The synthesis of novel fluorinated 7-hydroxycoumarins has been shown to produce excellent UV-light excitable fluorescent dyes. chem960.com

Building Block for Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are found in numerous biologically active compounds, making it a crucial intermediate in pharmaceutical synthesis. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.

A notable example of a complex pharmaceutical that features a similar structural core is Idelalisib, a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta. The synthesis of Idelalisib and its analogues often starts from a substituted fluorinated benzoic acid. For instance, a reported synthesis of Idelalisib begins with 2-fluoro-6-nitrobenzoic acid, which is then elaborated through a series of amide couplings and a reductive cyclization to form the quinazolinone core. sigmaaldrich.comresearchgate.net this compound, with its strategically placed functional groups, represents a viable starting material for the synthesis of such complex quinazolinone-based inhibitors. The hydroxyl and ester groups provide handles for the construction of the heterocyclic ring and for the introduction of various side chains.

Furthermore, the core structure of this compound is related to that of an experimental anti-cancer agent, 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid. rsc.org This highlights the importance of this fluorinated salicylate (B1505791) scaffold in the development of new therapeutic agents.

| Pharmaceutical Intermediate | Therapeutic Target | Relevance of this compound |

| Idelalisib Analogues | PI3K delta | The fluorinated phenyl ring is a key structural feature that can be derived from this compound. |

| Quinazolinone-based Inhibitors | Various kinases | The ortho-hydroxy ester functionality is ideal for the construction of the quinazolinone ring system. |

| Biphenyl-based Anti-cancer Agents | Not specified | The fluorinated hydroxybenzoate core is a central component of the molecule. |

Ligand Design and Coordination Chemistry Applications

The salicylate moiety is a well-known chelating agent, capable of binding to a variety of metal ions. The presence of both a hard oxygen donor (from the hydroxyl group) and a borderline oxygen donor (from the carbonyl group) allows for the formation of stable metal complexes. researchwithrutgers.comresearchgate.net this compound, as a fluorinated salicylate, can be utilized in the design of novel ligands for coordination chemistry.

The ester group of this compound can be readily converted to a hydrazide, which can then be condensed with aldehydes or ketones to form Schiff base ligands. These Schiff bases, possessing multiple coordination sites (N, O), can form stable and catalytically active complexes with transition metals. nih.gov The fluorine substituent can influence the electronic properties of the ligand and, consequently, the catalytic activity and stability of the resulting metal complex.

Moreover, the salicylic (B10762653) acid framework itself has been explored for the development of metalloenzyme inhibitors. By creating isosteres of salicylic acid, researchers have developed novel metal-binding pharmacophores with improved physicochemical properties. bit.edu.cn this compound can serve as a starting point for the synthesis of such modified ligands, where the fluorine atom can be used to fine-tune the binding affinity and selectivity for a specific metalloenzyme. Studies on salsalate, a dimer of salicylic acid, have shown that its copper(II) complex exhibits increased superoxide (B77818) dismutase activity compared to the parent drug. researchgate.net This suggests that metal complexes of fluorinated salicylates could also possess interesting biological activities.

| Ligand Type | Potential Metal Ions | Potential Applications |

| Schiff Bases | Cu(II), Ni(II), Co(II), Zn(II) | Catalysis, Antimicrobial agents |

| Salicylate-based Isosteres | Zn(II), Mn(II) | Metalloenzyme inhibition |

| Bidentate O,O-donors | Fe(III), Cu(II) | Bioinorganic chemistry, Catalysis |

Material Science Applications (e.g., Polymer Chemistry, Liquid Crystals)

The unique properties imparted by the fluorine atom make this compound an attractive monomer for the synthesis of advanced materials.

In the field of liquid crystals, the incorporation of fluorine atoms into mesogenic molecules is a common strategy to modify their physical properties, such as dielectric anisotropy and melting behavior. Fluorinated benzoates are known to be used in liquid crystal mixtures. The introduction of a lateral fluorine substituent, as in this compound, can influence the packing of the molecules and lead to the formation of different mesophases.

In polymer chemistry, fluorinated monomers are used to create polymers with special properties like high thermal stability, chemical resistance, and low surface energy. This compound can potentially be used as a monomer in the synthesis of fluorinated polyesters and poly(anhydride-esters). nih.govscispace.com Salicylate-based poly(anhydride-esters) are a class of biodegradable polymers that release salicylic acid upon degradation, making them useful for biomedical applications such as drug delivery and tissue engineering. chem960.comresearchgate.net The incorporation of fluorine into these polymers could further enhance their properties, for example, by modifying their degradation rate and hydrophobicity. Research on the synthesis of fluorinated aromatic polyesters has shown that these materials can exhibit high thermal stability and low dielectric constants. nih.gov

Catalyst Development and Organocatalysis

While direct applications of this compound as a catalyst are not extensively reported, its structural features suggest potential in the field of catalyst development and organocatalysis.

The phenolic hydroxyl group, with its acidic proton, can participate in hydrogen bond-mediated catalysis. The acidity of the phenol can be tuned by the electron-withdrawing fluorine atom. This modulation of acidity is a key principle in the design of organocatalysts. For instance, chiral phosphoric acids, which are powerful organocatalysts for a variety of asymmetric transformations, rely on the acidity of the P-OH group. nih.gov It is conceivable that chiral derivatives of this compound could be developed as a new class of organocatalysts.

Furthermore, as discussed in the ligand design section, metal complexes derived from ligands based on this compound could exhibit catalytic activity. The electronic effect of the fluorine atom could influence the Lewis acidity of the metal center, thereby affecting its catalytic performance in reactions such as asymmetric reductions or oxidations. sigmaaldrich.com The field of organocatalytic fluorination is also an active area of research, and while this compound itself is a fluorinated molecule, its derivatives could potentially be explored as catalysts or pre-catalysts in fluorination reactions. scispace.com

Future Directions and Emerging Research Avenues for Fluorinated Hydroxybenzoate Esters

Exploration of Novel Synthetic Methodologies

The development of efficient and selective synthetic methods is paramount to unlocking the full potential of fluorinated hydroxybenzoate esters. While traditional methods like Fischer esterification are reliable, the future lies in more advanced and versatile approaches.

Key Research Thrusts:

Late-Stage Fluorination: A significant advancement is the direct, copper-catalyzed fluorination of the C-H bonds of benzoic acid derivatives. This allows for the introduction of fluorine at a later stage in a synthetic sequence, offering greater flexibility and access to a wider range of analogues.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of aromatic esters. This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of fluorinated hydroxybenzoate esters could streamline their production and enable more efficient exploration of their chemical space.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts in the synthesis of aromatic esters is a growing area of interest. Biocatalysis offers the potential for high selectivity under mild reaction conditions, which is particularly advantageous when working with functionalized molecules like fluorinated hydroxybenzoate esters. Research into identifying and engineering enzymes for the specific synthesis of these compounds could provide a more sustainable and efficient manufacturing route.

Electrochemical Synthesis: Electrochemical methods offer a novel approach to the synthesis of aromatic esters, often proceeding under mild conditions without the need for harsh reagents. The electrochemical oxidation of corresponding aldehydes in the presence of an alcohol represents a promising green alternative to traditional methods.

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling reactions are being developed for the synthesis of aromatic esters from aryl halides. This methodology could provide a new disconnection approach for the synthesis of complex fluorinated hydroxybenzoate ester derivatives.

| Methodology | Advantages | Relevance for Fluorinated Hydroxybenzoate Esters |

| Late-Stage Fluorination | Increased synthetic flexibility, access to novel analogues. | Enables the diversification of existing hydroxybenzoate ester scaffolds. |

| Flow Chemistry | Enhanced control, safety, and scalability. | Streamlined production and efficient library synthesis. |

| Biocatalysis | High selectivity, mild conditions, sustainability. | "Green" synthesis of enantiomerically pure esters. |

| Electrochemical Synthesis | Mild conditions, reduced reagent use. | Sustainable alternative to traditional esterification. |

| Cross-Electrophile Coupling | Novel bond formations, access to complex structures. | New synthetic routes to previously inaccessible derivatives. |

Advanced Computational Modeling for Drug Discovery and Material Design

Computational modeling is becoming an indispensable tool in chemical research, accelerating the design and discovery of new molecules with desired properties. For fluorinated hydroxybenzoate esters, these in silico techniques offer a pathway to rationally designed compounds for specific applications.

Key Research Thrusts:

Structure-Based Drug Design: Molecular docking studies are being used to predict the binding of benzoic acid derivatives to the active sites of enzymes. This approach can be used to design novel fluorinated hydroxybenzoate esters as potential inhibitors of therapeutic targets. For instance, the structure-guided design of 3-(adenosylthio)benzoic acid derivatives has led to potent inhibitors of the SARS-CoV-2 nsp14 methyltransferase.

Predictive Modeling of Physicochemical Properties: Computational methods can be employed to predict the physicochemical properties of fluorinated hydroxybenzoate esters, such as their solubility, lipophilicity, and metabolic stability. This information is crucial for the design of new drug candidates and functional materials.

Quantum Mechanical Calculations: These calculations can provide a deeper understanding of the electronic properties of fluorinated hydroxybenzoate esters, helping to explain the effects of fluorination on their reactivity and intermolecular interactions.

| Computational Technique | Application | Relevance for Fluorinated Hydroxybenzoate Esters |

| Molecular Docking | Predicting protein-ligand interactions. | Design of enzyme inhibitors for therapeutic applications. |

| Predictive Modeling | Estimating physicochemical properties. | Rational design of molecules with desired ADME profiles. |

| Quantum Mechanics | Understanding electronic structure and reactivity. | Elucidating the impact of fluorine on molecular properties. |

High-Throughput Screening Approaches for New Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. This technology is crucial for identifying new applications for fluorinated hydroxybenzoate esters and their derivatives.

Key Research Thrusts:

Cell-Based Assays: HTS of compound libraries against various cell lines can identify molecules with interesting biological activities, such as anticancer or antimicrobial effects. A high-throughput yeast halo assay has been developed to screen for bioactive small molecules, including benzoic acid derivatives.

Enzyme Inhibition Assays: Screening libraries of fluorinated hydroxybenzoate esters against specific enzymes can lead to the discovery of new inhibitors with therapeutic potential. For example, HTS has been used to identify inhibitors of the SARS-CoV-2 guanine-N7-methyltransferase.

Phenotypic Screening: This approach involves screening compounds for their ability to produce a particular phenotype in a cellular or organismal model, without prior knowledge of the molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

| Screening Approach | Goal | Relevance for Fluorinated Hydroxybenzoate Esters |

| Cell-Based Assays | Identify compounds with specific cellular effects. | Discovery of new anticancer or antimicrobial agents. |

| Enzyme Inhibition Assays | Find molecules that inhibit a particular enzyme. | Identification of new drug leads for various diseases. |

| Phenotypic Screening | Discover compounds that produce a desired phenotype. | Uncovering novel biological activities and mechanisms of action. |

Integration with Combinatorial Chemistry for Library Synthesis

Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties. The integration of fluorinated hydroxybenzoate esters into combinatorial libraries is a promising strategy for discovering new leads in drug discovery and materials science.

Key Research Thrusts:

Scaffold-Based Library Design: Using the fluorinated hydroxybenzoate ester core as a scaffold, diverse libraries of compounds can be generated by varying the substituents on the aromatic ring and the ester group. The generation of combinatorial libraries based on a 3-amino-5-hydroxybenzoic acid core has been explored.

Mixture-Based Screening: Synthesizing and screening compounds as mixtures can significantly increase the throughput of the discovery process. While this approach has its challenges, it can be a powerful tool for rapidly identifying active scaffolds.

Solid-Phase Synthesis: Attaching the fluorinated hydroxybenzoate ester scaffold to a solid support allows for the efficient synthesis and purification of library members.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, with the goal of reducing waste and environmental impact. The development of sustainable synthetic routes to fluorinated hydroxybenzoate esters is a key area of future research.

Key Research Thrusts:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, is a major focus of green chemistry.

Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric amounts, is a core principle of green chemistry. The development of highly efficient and recyclable catalysts for the synthesis of fluorinated hydroxybenzoate esters is an important goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key aspect of atom economy.

| Green Chemistry Principle | Application in Synthesis | Relevance for Fluorinated Hydroxybenzoate Esters |

| Greener Solvents | Replacing hazardous solvents with water or other benign alternatives. | Reducing the environmental footprint of synthesis. |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Improving efficiency and reducing waste. |

| Atom Economy | Maximizing the incorporation of starting materials into the product. | Designing more efficient and sustainable synthetic routes. |

| Biocatalysis | Utilizing enzymes for selective transformations under mild conditions. | Providing an environmentally friendly alternative to traditional chemical synthesis. |

| Flow Chemistry | Enabling safer and more efficient continuous production. | Reducing waste and improving process safety. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-fluoro-2-hydroxybenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol under acidic catalysis. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Use anhydrous conditions with toluene or dichloromethane to minimize hydrolysis.

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (1–2 mol%) improves yield .

- Purity Monitoring : Thin-layer chromatography (TLC) with chloroform:ethyl acetate (2:1) or hexane:ethyl acetate (4:1) eluents ensures reaction completion .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- TLC : Use three distinct eluent systems (e.g., chloroform:ethyl acetate, hexane:ethanol) to confirm a single spot .

- Melting Point Analysis : Compare observed values (e.g., 98–100°C) against literature data.

- Spectroscopy : NMR (¹H/¹³C) and FT-IR to verify ester and hydroxyl functional groups .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber glassware at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis.

- Long-Term Stability : Perform accelerated degradation studies (40°C/75% RH for 6 months) to model shelf life .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2) based on fluorinated benzoate scaffolds .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and electrostatic potential .

- Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated benzoate esters?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to resolve ambiguities.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes in the ester group .

- Collaborative Analysis : Consult crystallography databases (e.g., CCDC) to compare bond lengths/angles with structurally characterized analogs .

Q. How can researchers optimize regioselective fluorination in benzoate derivatives?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., hydroxyl) to position fluorine via electrophilic fluorination agents like Selectfluor.

- Catalytic Systems : Employ Pd/Cu catalysts for C–H activation in aromatic fluorination .

- Kinetic Control : Monitor reaction progress via in-situ IR to halt at intermediate stages favoring desired regioisomers .

Q. What methodologies identify metabolites of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Incubation : Use liver microsomes (human/rat) with NADPH cofactors to simulate Phase I metabolism.

- LC-HRMS : Chromatographically separate metabolites and assign structures via fragmentation patterns.

- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways (e.g., ester hydrolysis to 4-fluoro-2-hydroxybenzoic acid) .

Q. How should researchers address conflicting data in solubility studies of fluorinated benzoates?

- Methodological Answer :

- Standardized Protocols : Use USP dissolution apparatus with controlled pH (1.2–7.4) and ionic strength.

- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-lab variability.

- Co-Solvent Screening : Test solvents like PEG-400 or DMSO to differentiate intrinsic solubility from formulation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.